1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol
Description
1-Butyl-5-imino-4-phenyl-2H-pyrrol-3-ol is a pyrrole-derived compound characterized by a central pyrrol ring substituted with a butyl chain at position 1, a phenyl group at position 4, and hydroxyl and imino groups at positions 3 and 5, respectively. This structural combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The imino group (-NH) and hydroxyl (-OH) at adjacent positions enable hydrogen bonding and tautomerism, which may influence its reactivity and biological interactions .
Properties
IUPAC Name |
1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-3-9-16-10-12(17)13(14(16)15)11-7-5-4-6-8-11/h4-8,15,17H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJUQJJYURLTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(=C(C1=N)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted amine with a phenyl-substituted ketone in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol exerts its effects involves interactions with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Pyrrol Derivatives
Key Comparative Insights
Substituent Effects on Lipophilicity and Bioavailability
Functional Group Contributions to Reactivity
- Imino-Hydroxyl Tautomerism: The 5-imino and 3-hydroxyl groups in the target compound may undergo keto-enol tautomerism, a feature shared with 5-hydroxy-pyrrol-2-ones (). This dynamic equilibrium could influence binding modes in biological systems.
- Hydrogen Bonding Capacity : Compared to compounds lacking hydroxyl groups (e.g., pyrazole derivatives in ), the hydroxyl in the target compound offers additional hydrogen-bonding sites for molecular recognition.
Q & A
Q. What are the standard synthetic routes for 1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol?
A common approach involves cyclization reactions using precursors like 4-aryl-substituted pyrrole derivatives. For instance, refluxing intermediates with oxidizing agents such as chloranil in xylene (10 mL, 25–30 hours) facilitates cyclization, followed by alkaline workup and purification via recrystallization (e.g., methanol) . Alternative methods include base-assisted cyclization of diaryl-substituted intermediates, yielding structurally related pyrrolones with hydroxy and imino groups .
Q. What spectroscopic methods are employed for structural characterization?
Q. How is the purity of the compound assessed?
Purity is determined using chromatographic techniques (TLC, HPLC) and melting point analysis. For example, recrystallized products from ethanol or benzene show sharp melting ranges (e.g., 138–140°C), while NMR peak integration ratios confirm absence of impurities .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of functional groups in this compound?
Density Functional Theory (DFT) calculations model electron distribution, tautomeric equilibria, and nucleophilic/electrophilic sites. For instance, the imino group’s basicity and the hydroxy group’s hydrogen-bonding propensity can be simulated to predict reaction pathways (e.g., tautomerization or nucleophilic substitution) . Software like Gaussian or ORCA is recommended for such studies.
Q. What strategies resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR chemical shifts may arise from solvent effects, tautomerism, or crystallographic packing. To reconcile
Q. How to design experiments to study reaction mechanisms involving this compound?
Mechanistic studies require kinetic profiling (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁸O in hydroxy groups). For example, monitoring the imino group’s participation in cycloadditions via in situ FTIR or trapping intermediates with quenching agents can elucidate stepwise vs. concerted pathways .
Q. What methodologies optimize synthesis yields under varying conditions?
Yield optimization involves systematic parameter screening:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may enhance cyclization rates compared to xylene .
- Catalysts : Lewis acids (e.g., ZnCl₂) could stabilize transition states in imino-group reactions.
- Temperature : Controlled reflux (e.g., 80–120°C) minimizes side reactions like polymerization .
- Workup : Alkaline extraction (5% NaOH) improves separation of polar byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
